![molecular formula C18H16N6OS B4440236 1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4440236.png)
1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol
Overview
Description
1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol is a chemical compound with potential therapeutic applications. The compound is also referred to as MPTP and has been the subject of extensive scientific research in recent years.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol involves the inhibition of various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It also inhibits the activity of monoamine oxidase, which is involved in the breakdown of dopamine in the brain, thereby increasing dopamine levels and potentially improving symptoms of Parkinson's disease.
Biochemical and Physiological Effects
1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell invasion and metastasis, and increase dopamine levels in the brain. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol in lab experiments include its potential therapeutic applications in cancer treatment and neurological disorders. However, the compound has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol. These include further studies to determine its safety and efficacy in humans, the development of new synthesis methods to improve yield and purity, and the investigation of its potential use in combination therapies for cancer and neurological disorders. Additionally, the compound could be studied for its potential use in other fields, such as cardiovascular disease and inflammation.
Scientific Research Applications
1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol has been studied for its potential therapeutic applications in various fields, including cancer treatment and neurological disorders. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its neuroprotective effects and potential use in the treatment of Parkinson's disease.
properties
IUPAC Name |
2-(4-methylphenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c1-13-7-9-16(10-8-13)23-17(25)11-14(20-23)12-26-18-19-21-22-24(18)15-5-3-2-4-6-15/h2-11,20H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNHCGGSZDVYQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N2)CSC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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